2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N'-[(1E,2Z)-3-(2-furyl)prop-2-enylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazide Group: The hydrazide group is formed by reacting the intermediate with hydrazine.
Condensation with Furan Derivative: The final step involves the condensation of the hydrazide intermediate with a furan derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can occur at the hydrazide group.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound is being explored for its potential in developing new pharmaceuticals.
Cancer Research: Preliminary studies suggest it may have anticancer properties.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the hydrazide group are key functional groups that interact with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
- **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-2-pyridylmethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the thiadiazole and furan rings, along with the hydrazide group, allows for a wide range of interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C18H16N4O2S3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(Z)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H16N4O2S3/c23-16(20-19-10-4-8-15-9-5-11-24-15)13-26-18-22-21-17(27-18)25-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,23)/b8-4-,19-10+ |
InChI Key |
UOBUXBNSIUGAKV-DJRRYUBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C=C\C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC=CC3=CC=CO3 |
Origin of Product |
United States |
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